N,N-bis(4-chlorobenzyl)cyanamide
Description
N,N-bis(4-chlorobenzyl)cyanamide is a cyanamide derivative featuring two 4-chlorobenzyl groups attached to the nitrogen atom of the cyanamide (-NH-C≡N) moiety. Its molecular formula is C₁₅H₁₂Cl₂N₂, with a molecular weight of 295.18 g/mol. The compound is synthesized via nucleophilic substitution, where cyanamide reacts with 4-chlorobenzyl chloride in the presence of a strong base like sodium methylsulfinylmethide (). This method is analogous to the synthesis of N,N-bis(4-methoxybenzyl)cyanamide, where substituents on the benzyl group dictate reactivity and yield ().
Key spectroscopic data for related compounds (e.g., IR and ¹H-NMR) suggest that this compound would exhibit:
- IR: A strong absorption band near 2175 cm⁻¹ for the C≡N stretch, similar to the cyanamide group in potassium N-[4-chloro-2-(4-chlorobenzylthio)-5-methylbenzenesulfonyl]cyanamide ().
- ¹H-NMR: Aromatic protons at δ 7.2–7.5 ppm (from 4-chlorobenzyl groups) and benzylic CH₂ protons as a singlet near δ 4.3–4.5 ppm (inferred from and ).
Properties
IUPAC Name |
bis[(4-chlorophenyl)methyl]cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2/c16-14-5-1-12(2-6-14)9-19(11-18)10-13-3-7-15(17)8-4-13/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWQZCWCWXMYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-bis(4-chlorobenzyl)cyanamide typically involves the reaction of 4-chlorobenzyl chloride with cyanamide under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,N-bis(4-chlorobenzyl)cyanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : N,N-bis(4-chlorobenzyl)cyanamide serves as a versatile building block for synthesizing more complex organic molecules. Its electrophilic nature allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations.
-
Chemical Reactions : The compound can undergo several transformations:
- Oxidation : Leading to chlorobenzyl oxides.
- Reduction : Producing amines or other derivatives.
- Substitution : Allowing for the introduction of different functional groups depending on the reagents used.
Biology
- Antimicrobial Activity : Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The following table summarizes its antimicrobial efficacy:
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
| Ciprofloxacin (control) | Staphylococcus aureus | 30 |
| Ciprofloxacin (control) | Escherichia coli | 28 |
- Cytotoxicity Studies : In vitro assessments have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For example, studies have reported IC50 values indicating significant cytotoxic effects on MCF-7 breast cancer cells.
Medicine
- Therapeutic Potential : Ongoing research is exploring the potential therapeutic applications of this compound. Its ability to modulate biochemical pathways positions it as a candidate for drug development targeting various diseases, including cancer and infectious diseases.
Antimicrobial Efficacy Study (2023)
A study published in Chemistry & Biodiversity evaluated the efficacy of this compound against resistant bacterial strains. The findings indicated moderate antibacterial activity, highlighting the need for further optimization to enhance its effectiveness.
Cytotoxicity Assessment (2024)
In vitro tests conducted on human breast cancer cells revealed that this compound could significantly reduce cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. This study suggests its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of N,N-bis(4-chlorobenzyl)cyanamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, depending on the specific targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N,N-bis(4-chlorobenzyl)cyanamide are compared to analogous cyanamides, bisamides, and Schiff bases below.
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Substituent Effects on Reactivity and Bioactivity Electron-Withdrawing Groups (Cl vs. However, trifluoromethyl groups in Compound 44 () confer stronger electron-withdrawing effects, likely increasing metabolic stability. Cyanamide vs. Acetamide/Schiff Bases: The cyanamide group (-NH-C≡N) offers unique hydrogen-bonding capabilities, distinct from acetamide (-NH-CO-) or Schiff base (-N=CH-) functionalities. This may influence interactions with biological targets, though direct comparative studies are lacking.
Spectroscopic Signatures
- The C≡N IR stretch at ~2175 cm⁻¹ () is a hallmark of cyanamide derivatives, absent in acetamide or Schiff base analogs.
- Aromatic proton patterns in ¹H-NMR differentiate substituents: 4-chlorobenzyl groups show coupled doublets (J = 8.5 Hz) near δ 7.3–7.5 ppm, whereas methoxybenzyl groups exhibit singlet peaks for -OCH₃ at δ ~3.8 ppm ().
Biological Implications Phytotoxicity: Cyanamide derivatives are known to induce oxidative stress in plants (). This compound may exhibit similar phytotoxic effects, though its larger hydrophobic structure could delay degradation, prolonging activity. Antioxidant Potential: While Schiff bases like 5-DPSS show strong radical scavenging (), cyanamides are less studied in this context. The electron-deficient C≡N group might limit antioxidant efficacy compared to phenolic Schiff bases.
Synthetic Accessibility
- This compound is synthesized in a one-step reaction (analogous to ), whereas bisamide derivatives () require multi-step protocols, reducing yield (e.g., Compound 44: 72% yield).
Biological Activity
N,N-bis(4-chlorobenzyl)cyanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound has the chemical formula CHClN and a molecular weight of 295.16 g/mol. The structure includes two 4-chlorobenzyl groups attached to a cyanamide moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile, interacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects. Research indicates that the compound may influence:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Cell Signaling : The compound could affect signaling pathways that regulate cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound and its derivatives against various bacterial strains. The following table summarizes the antimicrobial activity based on zone of inhibition measurements against common pathogens:
| Compound | S. aureus (mm) | E. coli (mm) |
|---|---|---|
| This compound | 15 | 12 |
| Ciprofloxacin | 30 | 28 |
| Quercetin | >100 | >100 |
These results indicate that this compound exhibits significant antibacterial properties, although it is less potent than standard antibiotics like ciprofloxacin and quercetin .
Antiparasitic Activity
In addition to its antibacterial effects, this compound has shown potential antiparasitic activity. For instance, derivatives have been tested against Leishmania species, demonstrating promising results with good selectivity indices .
Case Studies
- Antimicrobial Efficacy : A study published in Chemistry & Biodiversity highlighted the synthesis of various cyanamide derivatives, including this compound, and their evaluation against resistant strains of bacteria. The compound showed moderate activity, suggesting further optimization could enhance efficacy .
- Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on cancer cell lines indicated that this compound could induce apoptosis in certain types of cancer cells, making it a candidate for further investigation in cancer therapy .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other cyanamide derivatives:
| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Induces apoptosis | Electrophilic interactions |
| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | High | Low | Enzyme inhibition |
This table illustrates that while this compound has moderate antimicrobial activity, other derivatives may exhibit stronger effects or different mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
